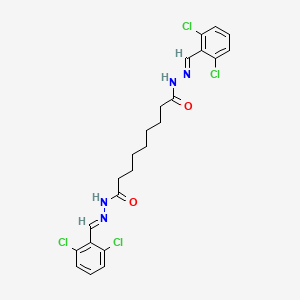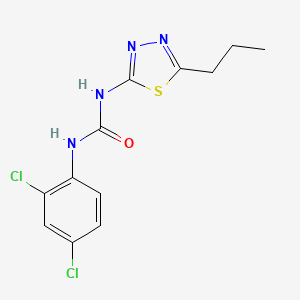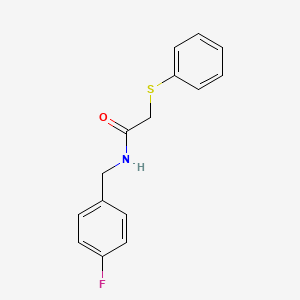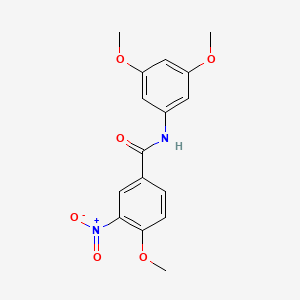
N'~1~,N'~9~-bis(2,6-dichlorobenzylidene)nonanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'~1~,N'~9~-bis(2,6-dichlorobenzylidene)nonanedihydrazide, commonly referred to as DBN, is a chemical compound that has been extensively studied for its potential applications in various fields. DBN is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
DBN has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer chemistry. In medicine, DBN has been shown to have antitumor, antiviral, and antibacterial activities. In agriculture, DBN has been used as a fungicide and insecticide. In polymer chemistry, DBN has been used as a cross-linking agent.
Wirkmechanismus
The mechanism of action of DBN is not fully understood. However, it is believed that DBN exerts its biological activities by inhibiting the activity of enzymes and disrupting the structure of cell membranes.
Biochemical and Physiological Effects:
DBN has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DBN inhibits the growth of a variety of tumor cell lines, including breast cancer, lung cancer, and colon cancer. DBN has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, DBN has been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
DBN has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation is that it is insoluble in water, which can make it difficult to work with in aqueous environments. Another limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBN. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and environmentally friendly synthesis methods for DBN. Additionally, there is potential for the development of new drugs and agrochemicals based on the structure of DBN. Finally, further research is needed to determine the safety and toxicity of DBN in various organisms and environments.
Synthesemethoden
The synthesis of DBN involves the reaction of 2,6-dichlorobenzaldehyde with nonanedihydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of DBN is typically around 80%.
Eigenschaften
IUPAC Name |
N,N'-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl4N4O2/c24-18-8-6-9-19(25)16(18)14-28-30-22(32)12-4-2-1-3-5-13-23(33)31-29-15-17-20(26)10-7-11-21(17)27/h6-11,14-15H,1-5,12-13H2,(H,30,32)(H,31,33)/b28-14+,29-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFAXFPHFBTOX-RABJZLPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5777368.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5777373.png)


![N-allyl-N-[2-(4-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5777396.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5777401.png)
![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)

![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)
![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)
![2-{[3-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5777446.png)
![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)